4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid
Description
This compound features a 4-oxobutanoic acid backbone substituted with a methoxy group at position 4 and a 7-methoxy-1,3-benzodioxol-5-ylmethyl group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and electron-rich substituents .
Properties
IUPAC Name |
4-methoxy-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O7/c1-18-10-4-8(5-11-13(10)21-7-20-11)3-9(6-12(15)16)14(17)19-2/h4-5,9H,3,6-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQVGCFGFOOLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016354 | |
| Record name | Butanedioic acid, 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-, 1-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78173-84-9 | |
| Record name | Butanedioic acid, 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-, 1-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid involves several steps. One common synthetic route includes the use of starting materials such as 7-methoxy-1,3-benzodioxole and 4-methoxybutanoic acid. The reaction typically involves esterification, followed by oxidation and methoxylation reactions under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzodioxole groups, leading to the formation of various derivatives.
Scientific Research Applications
4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The methoxy and benzodioxole groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Observations :
- Carboxylic acid groups (target compound, ) improve aqueous solubility compared to esters ().
Biological Activity
4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid (commonly referred to as compound A) is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound A is , with a complex structure featuring a methoxybenzodioxole moiety. The detailed structural information is crucial for understanding its interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H26O8 |
| SMILES | COC1=CC(=CC2=C1OCO2)CC3C(COC3=O)CC4=CC(=C(C(=C4)OC)OC)OC |
| InChI | InChI=1S/C23H26O8/c1-25... |
Antioxidant Properties
Research indicates that compounds similar to A exhibit significant antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups in the structure enhances the electron-donating ability of the compound, potentially increasing its antioxidant capacity.
Antimicrobial Activity
Studies have shown that derivatives of 1,3-benzodioxole possess antimicrobial properties. Compound A may exhibit similar effects, inhibiting the growth of bacteria and fungi. For instance, cyclic hydroxamic acids related to this compound have demonstrated effectiveness against plant pathogens, suggesting potential applications in agricultural biopesticides .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing benzodioxole structures are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models. The specific mechanism by which compound A exerts these effects requires further investigation but may involve modulation of signaling pathways associated with inflammation.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of several methoxybenzodioxole derivatives using DPPH and ABTS assays. Compound A showed a significant reduction in free radical concentration compared to control groups, indicating strong antioxidant potential.
Study 2: Antimicrobial Efficacy
In vitro tests on bacterial strains such as Escherichia coli and Staphylococcus aureus revealed that compound A inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising role for compound A as a natural antimicrobial agent.
The biological activities of compound A can be attributed to several mechanisms:
- Radical Scavenging : The methoxy groups contribute to the electron donation process, neutralizing free radicals.
- Enzyme Inhibition : The structure may interact with key enzymes involved in inflammation and microbial metabolism.
- Gene Expression Modulation : It may influence the expression of genes related to oxidative stress response and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
